![molecular formula C13H9F3O3 B13205919 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol This compound is characterized by the presence of a furan ring substituted with a trifluoromethoxyphenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various reagents to form the desired product .
Análisis De Reacciones Químicas
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound has a similar structure but lacks the furan ring, which may result in different chemical and biological properties.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The presence of the furan ring and the trifluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C13H9F3O3 |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
1-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C13H9F3O3/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,1H3 |
Clave InChI |
UXOIWMBXQHRWDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


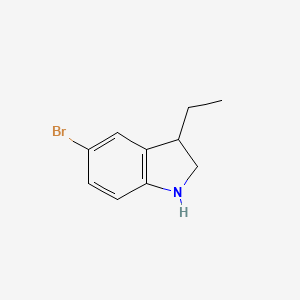
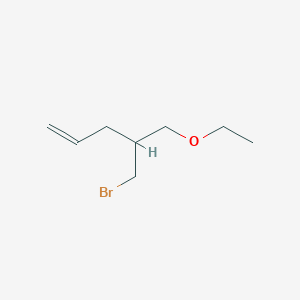

![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
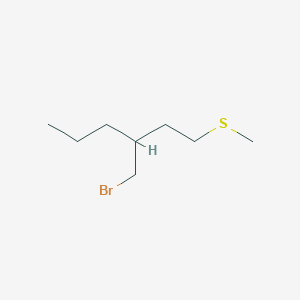
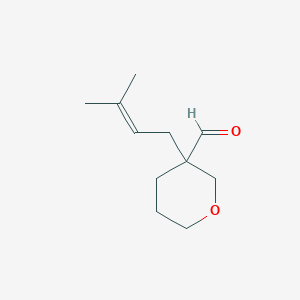
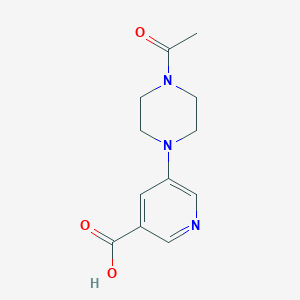
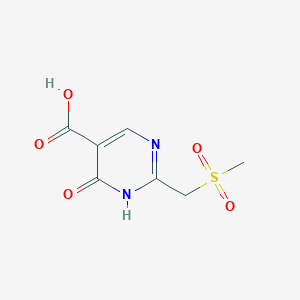
methanol](/img/structure/B13205888.png)
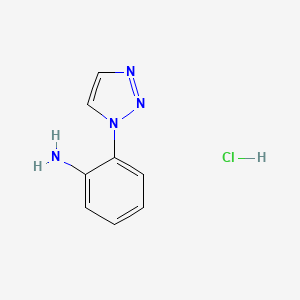
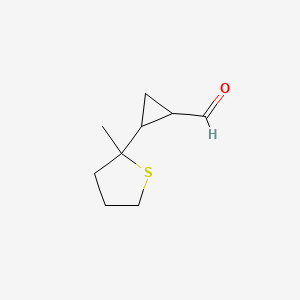
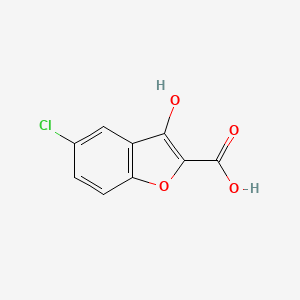

![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
